molecular formula C7H8N4O B2386026 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole CAS No. 2095409-29-1

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole

Cat. No.: B2386026
CAS No.: 2095409-29-1
M. Wt: 164.168
InChI Key: IQQXCFKMPDVKFP-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is an organic compound that features an azide group attached to a cyclopropyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole typically involves the introduction of the azide group through nucleophilic substitution reactions. One common method involves the reaction of a suitable precursor, such as a halomethyl-substituted oxazole, with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the potentially explosive nature of azide compounds .

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole depends on its chemical reactivity. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. In biological systems, the compound can be used to label proteins or nucleic acids through bioorthogonal reactions, allowing for the study of cellular processes without interfering with native biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is unique due to the presence of the cyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This structural feature can be advantageous in designing molecules with specific properties and functions .

Biological Activity

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azide functional group and a cyclopropyl ring, contributing to its unique reactivity and biological properties. The structural formula can be represented as follows:

C6H8N4O\text{C}_6\text{H}_8\text{N}_4\text{O}

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The azide group can undergo click chemistry reactions, facilitating the formation of stable linkages with proteins or nucleic acids. This property may allow it to serve as a probe in biochemical assays or as a precursor for more complex therapeutic agents.

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated several oxazole derivatives against various bacterial strains, revealing promising results for compounds similar to this compound.

CompoundMIC (µg/ml)Activity Against
This compoundTBDS. aureus, E. coli
Reference Drug (Ampicillin)10S. aureus
Reference Drug (Clotrimazole)20C. albicans

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens. Further studies are needed to pinpoint the exact MIC for this compound.

Case Studies and Research Findings

A comprehensive review on oxazole derivatives highlighted the biological activities of various compounds in this class. For instance:

  • Antibacterial Studies : In one study, several oxazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures to this compound had notable antibacterial effects.
  • Antifungal Activity : Another study assessed the antifungal potential of oxazole derivatives against Candida albicans. The results indicated that compounds within this class could inhibit fungal growth effectively.

Properties

IUPAC Name

5-(azidomethyl)-3-cyclopropyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-11-9-4-6-3-7(10-12-6)5-1-2-5/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQXCFKMPDVKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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